1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with a methyl group and a sulfonyl chloride group, along with a trifluoropropoxy side chain. The presence of the trifluoropropoxy group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoropropoxy group and the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and various substituted pyrazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The trifluoropropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
Uniqueness
Compared to similar compounds, 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a versatile compound for various applications, particularly in the synthesis of sulfonamide derivatives and other functionalized molecules.
Properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O3S/c1-14-4-7(18(9,15)16)6(13-14)5-17-3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXUSEOGPDNBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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